
1,1'-Binaphthyl-2,2'-diyl bis(4-bromobenzoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate): is a chemical compound with the molecular formula C34H20Br2O4 and a molecular weight of 652.344 g/mol . This compound is known for its unique structure, which consists of two naphthyl groups connected by a central axis, with each naphthyl group further bonded to a bromobenzoate moiety. It is often used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) typically involves the esterification of 1,1’-binaphthyl-2,2’-diol with 4-bromobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: While specific industrial production methods for 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromobenzoate moieties can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The naphthyl groups can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
科学研究应用
1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of molecular interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) is primarily based on its ability to interact with various molecular targets. The bromobenzoate moieties can participate in halogen bonding interactions, while the naphthyl groups can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s binding affinity and specificity towards different molecular targets, thereby modulating its biological and chemical effects .
相似化合物的比较
1,1’-Binaphthyl-2,2’-diyl dibenzoate: This compound is similar in structure but lacks the bromine atoms, which can significantly alter its reactivity and applications.
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate):
1,1’-Binaphthyl-2,2’-diyl bis(4-methylbenzenesulfonate): The presence of sulfonate groups in this compound can result in different solubility and reactivity characteristics.
Uniqueness: 1,1’-Binaphthyl-2,2’-diyl bis(4-bromobenzoate) is unique due to the presence of bromine atoms, which can participate in specific halogen bonding interactions. This feature can enhance its utility in various applications, particularly in the design of new materials and in coordination chemistry .
属性
分子式 |
C34H20Br2O4 |
|---|---|
分子量 |
652.3 g/mol |
IUPAC 名称 |
[1-[2-(4-bromobenzoyl)oxynaphthalen-1-yl]naphthalen-2-yl] 4-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O4/c35-25-15-9-23(10-16-25)33(37)39-29-19-13-21-5-1-3-7-27(21)31(29)32-28-8-4-2-6-22(28)14-20-30(32)40-34(38)24-11-17-26(36)18-12-24/h1-20H |
InChI 键 |
DSKCQMTTWUUARO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OC(=O)C5=CC=C(C=C5)Br)OC(=O)C6=CC=C(C=C6)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


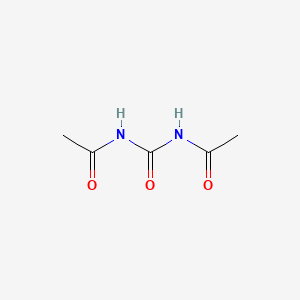
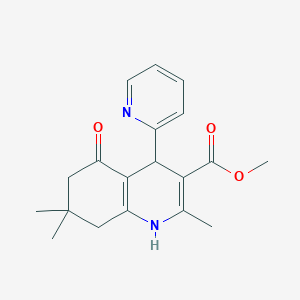
![2,2'-{oxybis[benzene-4,1-diylnitrilo(E)methylylidene]}bis(4,6-dibromophenol)](/img/structure/B11705012.png)
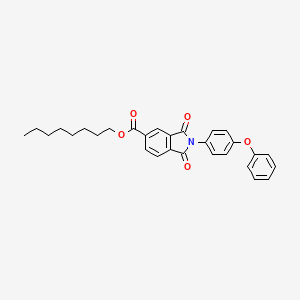
![ethyl (2E)-5-[4-(acetyloxy)phenyl]-2-(3,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11705016.png)

![Methyl 2-{[({2,2,2-trichloro-1-[(diphenylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B11705030.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B11705034.png)
![N-(1,3-benzodioxol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11705035.png)
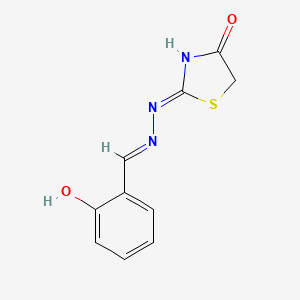
![2-{[4-(Dimethylamino)phenyl]imino}benzo[DE]thiochromen-3-one](/img/structure/B11705055.png)
![methyl 4-({N-[(4-methylphenyl)sulfonyl]phenylalanyl}amino)benzoate](/img/structure/B11705061.png)
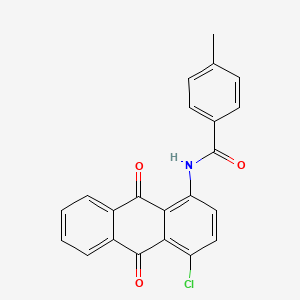
![2-[2,7-bis(benzylsulfamoyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide](/img/structure/B11705063.png)
